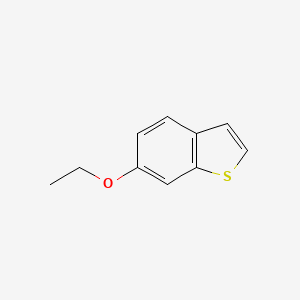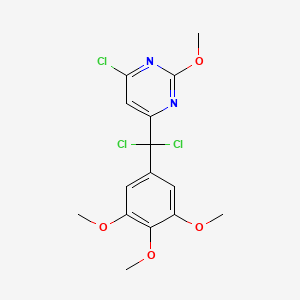
Butyrophenone, 4-(4,4-dimethylpiperidino)-4'-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- is a synthetic compound that belongs to the butyrophenone class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. The presence of the 4,4-dimethylpiperidino group and the fluorine atom in the structure enhances its pharmacological properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- typically involves the following steps:
Formation of the Butyrophenone Core: The butyrophenone core can be synthesized through Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 4,4-Dimethylpiperidino Group: The 4,4-dimethylpiperidino group is introduced via nucleophilic substitution reactions. This involves reacting the butyrophenone core with 4,4-dimethylpiperidine under basic conditions.
Fluorination: The final step involves the introduction of the fluorine atom at the para position of the phenyl ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- can undergo oxidation reactions, typically forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antipsychotic agent due to its structural similarity to other butyrophenones.
Pharmacology: Research focuses on its interaction with neurotransmitter receptors, particularly dopamine receptors.
Chemical Biology: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Its derivatives are explored for use in the synthesis of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- involves its interaction with dopamine receptors in the brain. It acts as a dopamine antagonist, blocking the receptors and thereby modulating neurotransmitter activity. This action is crucial for its potential antipsychotic effects, as it helps in reducing symptoms of psychosis by balancing dopamine levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Known for its use in anesthesia and as an antiemetic.
Trifluperidol: A potent antipsychotic with a similar structure.
Uniqueness
Butyrophenone, 4-(4,4-dimethylpiperidino)-4’-fluoro- is unique due to the presence of the 4,4-dimethylpiperidino group and the fluorine atom, which enhance its pharmacological profile. These modifications can lead to differences in receptor binding affinity, metabolic stability, and overall efficacy compared to other butyrophenones.
Propriétés
Numéro CAS |
5536-41-4 |
|---|---|
Formule moléculaire |
C17H24FNO |
Poids moléculaire |
277.38 g/mol |
Nom IUPAC |
4-(4,4-dimethylpiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C17H24FNO/c1-17(2)9-12-19(13-10-17)11-3-4-16(20)14-5-7-15(18)8-6-14/h5-8H,3-4,9-13H2,1-2H3 |
Clé InChI |
GPJQPJAYHQOIJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


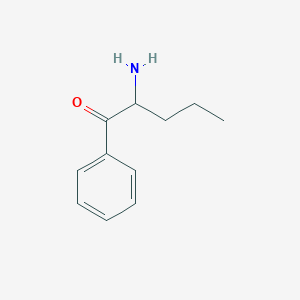

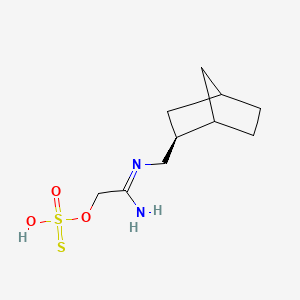

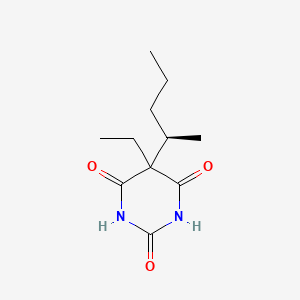



![3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one](/img/structure/B12795900.png)
